N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine
Description
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine is a complex organic compound that features a difluoromethyl group attached to a pyridine ring, an ethyl group, a methylpyrazole, and a piperidine ring
Properties
IUPAC Name |
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N5/c1-12(13-5-6-16(17(18)19)20-8-13)22-14-4-3-7-24(10-14)15-9-21-23(2)11-15/h5-6,8-9,11-12,14,17,22H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLIKASGQQZVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)NC2CCCN(C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine typically involves multiple steps:
Formation of the Pyridine Ring:
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Methylpyrazole: The methylpyrazole moiety can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final compound is obtained by coupling the synthesized fragments under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Research: The compound is used as a model compound to study difluoromethylation reactions and other synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets in the body. The difluoromethyl group and other functional groups in the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-[1-[6-(methyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(1-methylpyrazol-4-yl)piperidin-3-amine imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
